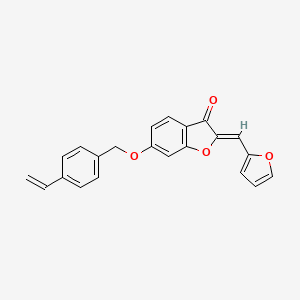

(Z)-2-(furan-2-ylmethylene)-6-((4-vinylbenzyl)oxy)benzofuran-3(2H)-one

Description

(Z)-2-(Furan-2-ylmethylene)-6-((4-vinylbenzyl)oxy)benzofuran-3(2H)-one is a synthetic aurone derivative characterized by a benzofuran-3(2H)-one core substituted with a furan-2-ylmethylene group at the C2 position and a 4-vinylbenzyloxy moiety at the C6 position. Aurones, the Z-isomers of 2-benzylidenebenzofuran-3(2H)-ones, are recognized for their structural rigidity and bioactivity, particularly in anticancer and antiviral applications . The Z-configuration is critical for biological activity, as it enables interaction with tubulin’s colchicine-binding site, disrupting microtubule dynamics and inducing apoptosis in cancer cells . The 4-vinylbenzyloxy substituent may enhance solubility and cellular uptake compared to bulkier or halogenated analogs .

Properties

IUPAC Name |

(2Z)-6-[(4-ethenylphenyl)methoxy]-2-(furan-2-ylmethylidene)-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16O4/c1-2-15-5-7-16(8-6-15)14-25-18-9-10-19-20(12-18)26-21(22(19)23)13-17-4-3-11-24-17/h2-13H,1,14H2/b21-13- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRHKGEZDUNWYSJ-BKUYFWCQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)C(=CC4=CC=CO4)O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=CO4)/O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(furan-2-ylmethylene)-6-((4-vinylbenzyl)oxy)benzofuran-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Furan Ring: The furan ring is introduced via a condensation reaction with a suitable aldehyde or ketone.

Attachment of the Vinylbenzyl Group: The vinylbenzyl group is attached through an etherification reaction using a vinylbenzyl halide and a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(furan-2-ylmethylene)-6-((4-vinylbenzyl)oxy)benzofuran-3(2H)-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(furan-2-ylmethylene)-6-((4-vinylbenzyl)oxy)benzofuran-3(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Studies may focus on its efficacy and safety in treating various diseases or conditions.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (Z)-2-(furan-2-ylmethylene)-6-((4-vinylbenzyl)oxy)benzofuran-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Biological Activity

(Z)-2-(furan-2-ylmethylene)-6-((4-vinylbenzyl)oxy)benzofuran-3(2H)-one is a synthetic compound belonging to the class of benzofuran derivatives, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound can be represented by the following structural formula:

Biological Activity Overview

Benzofuran derivatives, including this compound, have been reported to exhibit various biological activities such as:

- Anticancer Activity

- Antioxidant Properties

- Anti-inflammatory Effects

- Antimicrobial Activity

Anticancer Activity

Research indicates that benzofuran derivatives possess significant anticancer properties. For instance, studies show that similar compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:

A study on related benzofuran compounds demonstrated an IC50 value of 8.86 μM against HeLa cells, suggesting potent anticancer activity compared to standard treatments like 5-fluorouracil (IC50 = 35.62 μM) .

Antioxidant Properties

Benzofuran derivatives are also recognized for their antioxidant capabilities, which help in mitigating oxidative stress by scavenging free radicals.

Research Findings:

Compounds derived from benzofuran have shown significant antioxidant activity, with some exhibiting an EC50 value as low as 3.09 μM in protecting against oxidative damage .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been evaluated in various studies. These compounds can inhibit pro-inflammatory mediators such as TNF-α and IL-1β.

Mechanism:

In vitro studies have shown that certain benzofuran derivatives inhibit the expression of cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), which are critical in inflammatory pathways .

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | IC50/EC50 Value | Reference |

|---|---|---|---|

| Benzofuran A | Anticancer | 8.86 μM | |

| Benzofuran B | Antioxidant | 3.09 μM | |

| Benzofuran C | Anti-inflammatory | Not specified |

The biological activities of this compound can be attributed to its ability to interact with various cellular targets:

- Cell Cycle Regulation : Induces cell cycle arrest at specific phases.

- Apoptosis Induction : Triggers programmed cell death pathways.

- Enzyme Inhibition : Inhibits key enzymes involved in inflammation and cancer progression.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.